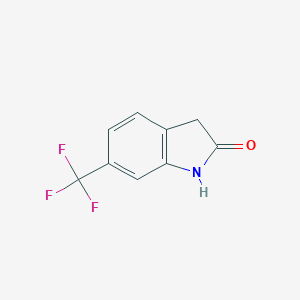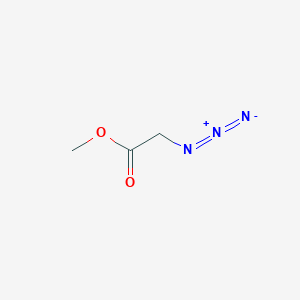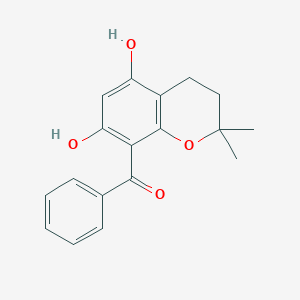
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves multi-step reactions with various starting materials. For instance, the synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a compound with a similar structure, was achieved from resorcinol and 3-methylbut-2-enoic acid. The process included cyclization, Clemmensen reduction, and Fries' rearrangement, resulting in a 49.6% yield, which is considered suitable for industrial preparation due to the use of inexpensive raw materials, convenient operation, and high yield with low side reactions .
Molecular Structure Analysis
The molecular structure of compounds in the chroman family can be complex and diverse. For example, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, although not the same compound, provides insight into the molecular structure of related chromans. X-ray crystallographic analysis revealed that the compound crystallizes in the space group P21/a, with two molecules in the asymmetrical unit that are nearly identical in conformation. The study highlighted the importance of steric hindrance in determining the conformation of the hydroxyl groups and the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving chroman derivatives can be intricate and are often influenced by the specific substituents present on the chroman core. For instance, the synthesis of a novel heteroannulated chromone derivative involved a DBU-catalyzed condensation reaction, demonstrating the reactivity of the chromone moiety under basic conditions. The product was characterized using various spectroscopic techniques, indicating the importance of careful analysis in understanding the outcomes of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can be elucidated through computational and experimental methods. Density Functional Theory (DFT) calculations, for example, can be used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of such compounds. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis can provide a comprehensive understanding of the physical and chemical properties. Experimental techniques, such as measuring electronic absorption spectra in different solvents, complement these computational studies and help in the assignment of observed bands .
Applications De Recherche Scientifique
Corrosion Inhibition
Research by Chafiq et al. (2020) explores the use of spirocyclopropane derivatives, related to the structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for protecting mild steel in HCl environments. These compounds have shown effective corrosion inhibition properties, primarily through physical and chemical adsorption processes. This work contributes to the field of green and environmentally friendly substances in chemistry and technology-related fields (Chafiq et al., 2020).
Synthetic Chemistry
Tsukayama (1977) and (1974) have conducted studies on the synthesis of Ripariochromene B and C using compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. These works provide insights into the synthetic pathways and methodologies involved in creating complex organic compounds (Tsukayama, 1977) (Tsukayama, 1974).
Material Science
Bhat and Venkataraman (1963) describe a novel method for synthesizing 2,2-dimethylchromanones, a category that includes 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Their research has implications for the development of new materials and chemical compounds (Bhat & Venkataraman, 1963).
Pharmacological Research
While your request excludes drug use and dosage, it's noteworthy that related compounds have been studied in pharmacology. Chen et al. (2008) explored benzoic acid derivatives and acetophenones in Melicope semecarpifolia, which include structures akin to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for their potential anti-inflammatory properties (Chen et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

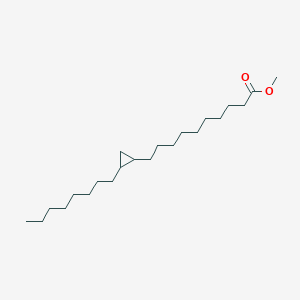
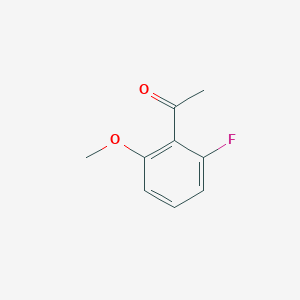

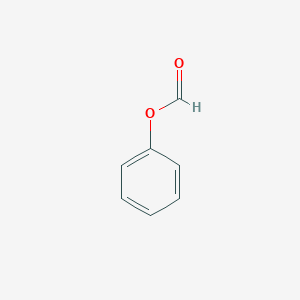
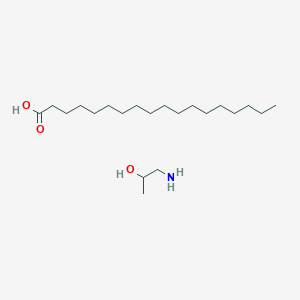
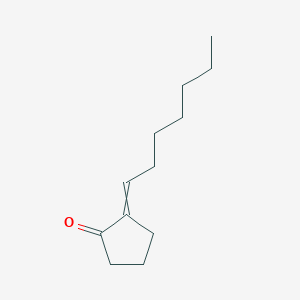
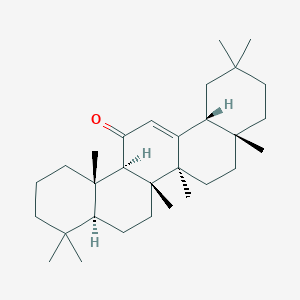
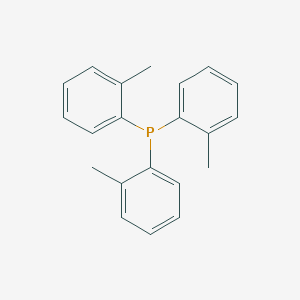
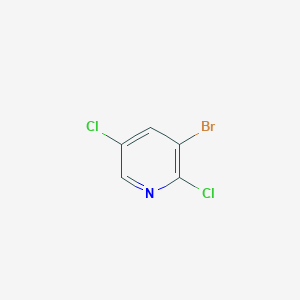
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
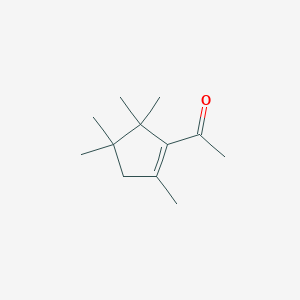
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
